N-(3-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

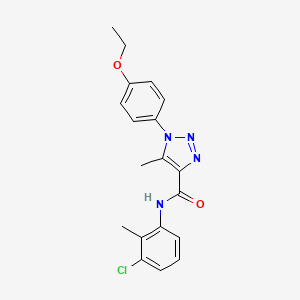

N-(3-Chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:

- A 1,2,3-triazole core substituted with a methyl group at position 3.

- A 4-ethoxyphenyl group at position 1 of the triazole ring.

- A carboxamide group at position 4, linked to a 3-chloro-2-methylphenyl substituent.

The 3-chloro-2-methylphenyl moiety on the carboxamide may contribute to steric and electronic effects critical for target binding in biological systems.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c1-4-26-15-10-8-14(9-11-15)24-13(3)18(22-23-24)19(25)21-17-7-5-6-16(20)12(17)2/h5-11H,4H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIMSWMPYDCMNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

1. Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 356.8 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.

2. Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with triazole precursors under controlled conditions. For example, the synthesis may involve the use of ethoxy-substituted phenyl compounds reacting with chloro-substituted anilines in the presence of coupling agents or catalysts to facilitate the formation of the triazole structure.

3.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate activity | |

| Chromobacterium violaceum | Effective |

In vitro assays revealed that the compound effectively inhibits the growth of these bacteria at varying concentrations, suggesting its potential as an antimicrobial agent.

3.2 Antifungal Activity

The compound has also been evaluated for antifungal activity against common fungal pathogens. Preliminary results indicate that it may inhibit fungal growth, but further studies are required to quantify its efficacy and determine the mechanism of action.

While specific mechanisms for this compound are still under investigation, triazole derivatives generally function by inhibiting key enzymes involved in cell wall synthesis or disrupting cellular processes essential for microbial survival. This may include interference with ergosterol biosynthesis in fungi or inhibition of bacterial cell wall synthesis.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus. The study utilized a series of broth microdilution methods to determine minimum inhibitory concentrations (MICs), showing promising results that warrant further exploration in clinical settings.

Case Study 2: Fungal Inhibition

Another investigation focused on the antifungal properties against Candida species demonstrated that this compound could reduce fungal load significantly in vitro. The study emphasized the need for in vivo testing to assess therapeutic potential and safety profiles.

6. Conclusion

This compound represents a promising candidate for further development as an antimicrobial agent. Its synthesis is relatively straightforward, and preliminary biological evaluations suggest significant activity against both bacterial and fungal pathogens. Ongoing research should focus on elucidating its mechanisms of action and conducting comprehensive toxicity assessments to pave the way for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with analogous triazole-carboxamides from the evidence:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.